2-[(3-Pyridinylmethyl)amino]-1-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-3-ylmethylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-10(8-13)12-7-9-4-3-5-11-6-9/h3-6,10,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEYJPLETFKZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405999 | |
| Record name | 2-[(3-pyridinylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-14-3 | |
| Record name | 1-Butanol, 2-[(3-pyridinylmethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-pyridinylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 3 Pyridinylmethyl Amino 1 Butanol
Established Synthetic Routes and Preparative Strategies
The traditional approaches to synthesizing 2-[(3-pyridinylmethyl)amino]-1-butanol and its core precursor, 2-amino-1-butanol, rely on multi-step sequences that begin with readily available pyridine (B92270) and butyric acid derivatives.
Multi-Step Organic Synthesis Approaches Involving Pyridine Derivatives
A primary strategy for synthesizing the broader class of 2-amino-1-butanol derivatives involves the reductive amination of a suitable carbonyl compound with an amine. In the specific case of this compound, this would conceptually involve the reaction of 2-amino-1-butanol with 3-pyridinecarboxaldehyde (B140518).
The synthesis of the crucial intermediate, 2-amino-1-butanol, can be approached in several ways. One established method starts from n-butyric acid, which undergoes bromination to form α-bromobutyric acid. Subsequent ammonolysis of the bromo-acid yields α-aminobutyric acid. The carboxylic acid is then esterified, for example, to its methyl ester, which is subjected to high-pressure hydrogenolysis over a copper chromite catalyst to produce 2-amino-1-butanol. niscpr.res.in
Another route utilizes 1-nitropropane (B105015), which is condensed with formaldehyde. The resulting 2-nitro-1-butanol (B8805639) is then catalytically hydrogenated to 2-amino-1-butanol. prepchem.com
Exploration of Key Precursors and Building Blocks in Synthesis
The synthesis of this compound fundamentally relies on the availability of two key building blocks: 2-amino-1-butanol and a 3-pyridinylmethyl moiety, typically introduced via 3-pyridinecarboxaldehyde or 3-picolyl chloride.
The synthesis of the 2-amino-1-butanol precursor has been a subject of significant study. Alternative starting materials to the potentially carcinogenic 1-nitropropane have been investigated. niscpr.res.in These include 1-butene (B85601) and n-butyric acid. niscpr.res.in The synthesis from n-butyric acid involves its conversion to α-bromobutyric acid, followed by ammonolysis to give α-aminobutyric acid. The methyl ester of this amino acid is then hydrogenated under high pressure with a copper chromite catalyst to yield 2-amino-1-butanol. niscpr.res.in
For the optically active forms, such as (+)-2-amino-1-butanol, the synthesis often involves the resolution of a racemic mixture of an N-acyl-DL-aminobutyric acid using an acylase enzyme. The resulting L-2-aminobutyric acid is then esterified and reduced. google.com
Development of Novel Synthetic Strategies and Process Optimization
Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of this compound and its precursors.
Innovative Reaction Pathways for this compound Production
A patented method for producing (S)-2-amino-1-butanol involves the catalytic hydrogenation of (S)-2-aminobutyric acid in deionized water. google.com This process operates at a relatively mild temperature of 60-70°C and a pressure of 2-4 MPa, using a supported metal catalyst. google.com This approach offers advantages in terms of operational safety, lower cost, and reduced environmental impact. google.com
Another innovative approach involves the direct amination of pyridines. nih.gov While not directly applied to the target molecule, this methodology for C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) presents a strategic avenue for functionalizing the pyridine ring, which could be adapted for related syntheses. nih.gov
Catalytic Systems and Methodologies in the Synthesis of Related Compounds
The choice of catalyst is crucial for the efficiency of the hydrogenation and reductive amination steps. Copper chromite has been traditionally used for the high-pressure hydrogenolysis of α-aminobutyric acid esters. niscpr.res.inresearchgate.net Studies have shown that the reaction rate is dependent on catalyst loading, hydrogen pressure, and substrate concentration. niscpr.res.in
More recent developments have explored the use of other catalytic systems. For the synthesis of (+)-2-amino-1-butanol, various reducing catalysts have been tested, including Raney Nickel. google.com A patent describes the use of a supported metal catalyst for the hydrogenation of (S)-2-aminobutyric acid. google.com
For reductive amination reactions in general, borane-pyridine complexes have been introduced as a less toxic alternative to sodium cyanoborohydride. rsc.org Furthermore, a 5-ethyl-2-methylpyridine (B142974) borane (B79455) complex has been reported as an effective reagent for the reductive amination of aldehydes and ketones. researchgate.net In the context of green chemistry, electrocatalytic reductive amination using copper electrodes has been investigated as a sustainable synthetic route. rsc.org
Recent studies on the reductive amination of biomass-derived furfural (B47365) have highlighted the effectiveness of Ru/TiO2 catalysts. acs.org By tuning the catalyst's electronic properties and acid sites, high yields of furfurylamine (B118560) were achieved under mild conditions, demonstrating the potential of such catalytic systems for broader applications in reductive amination. acs.org
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is key to optimizing synthetic routes. The reductive amination process, central to the formation of the final compound, is believed to proceed through the initial formation of an imine or a Schiff base, which is then hydrogenated.
Mechanistic studies on the C4-selective amination of pyridines have revealed that the regioselectivity is achieved by tuning the electronics of the external pyridine reagents and maximizing polarizability during the proton elimination stage. nih.gov
For the reductive amination of furfural using a Ru/TiO2 catalyst, it is proposed that the reaction involves the initial formation of an imine from furfural and ammonia (B1221849), followed by hydrogenation to furfurylamine. acs.org A subsequent reaction between furfural and the product furfurylamine can form a Schiff base, which then undergoes ammonolysis and hydrogenation to regenerate the desired amine. acs.org The synergistic effect between the electron-deficient ruthenium metal and the Lewis acidic sites on the support was found to be crucial for facilitating the ammonolysis of the Schiff base intermediate, which was identified as the rate-determining step. acs.org
Identification and Characterization of Reaction Intermediates
The synthesis of amino alcohols like this compound often proceeds through several transient species known as reaction intermediates. For instance, in the synthesis of the related compound dl-2-amino-1-butanol, a key intermediate is N-[1-(chloromethyl)propyl]acetimidoyl chloride. google.com This compound is subsequently hydrolyzed to yield the hydrochloride salt of the final amino alcohol. google.com The hydrolysis of an intermediate imidochloride of N-[(alpha-hexyl-beta-chloro)ethyl]acetamide is another example that leads to the formation of a 2-amino-1-octanol hydrochloride. google.com The identification of these intermediates is crucial for understanding and optimizing the reaction pathway.
In broader synthetic contexts for similar structures, intermediates can be formed through various reactions. For example, the treatment of a nitrile with potassium t-butoxide and ethyl formate (B1220265) can produce an intermediate enol, which upon reaction with hydrazine (B178648), yields a substituted 3-aminopyrazole. google.com
Kinetic Studies Pertaining to Key Synthetic Steps
Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For the synthesis of 2-amino-1-butanol from methyl-DL-α-aminobutyrate via hydrogenation, the reaction was determined to be first order with respect to the starting ester under specific conditions. researchgate.net This study highlighted the influence of various process parameters such as temperature, catalyst loading, and hydrogen pressure on the reaction rate and selectivity. researchgate.net
In the context of butanol combustion, which shares fundamental chemical principles, kinetic studies have revealed non-Arrhenius behavior at temperatures below 1000 K. mdpi.com Such studies often employ techniques like shock tubes and rapid compression machines to investigate reaction kinetics under different conditions. mdpi.com The development of detailed kinetic models, such as the Sarathy2012 and Saggese2020 mechanisms for butanol isomers, allows for the prediction of combustion behavior and consists of hundreds of species and thousands of reactions. mdpi.com
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry offers powerful tools to elucidate reaction mechanisms at a molecular level. Theoretical investigations into the formation of related heterocyclic structures, such as pyrido[2,3-d]pyrimidines, suggest a multi-step mechanism that includes Knoevenagel condensation, Michael addition, and cyclization. nih.gov Density Functional Theory (DFT) calculations are often employed to determine the energetics of these pathways. For example, in the synthesis of amino acids from prebiotic molecules, DFT calculations have been used to map out reaction networks and identify the free energy barriers of elementary reaction steps. nih.gov These theoretical studies can reveal the most favorable reaction pathways and the role of catalysts. For instance, the hydrogenation of formamide (B127407) is theoretically shown to have a lower energy barrier when catalyzed by ammonia compared to the direct reaction with hydrogen. nih.gov
Derivatization and Functionalization of the this compound Scaffold
The core structure of this compound serves as a scaffold that can be chemically modified to create a diverse range of new molecules with potentially unique properties.
Synthesis of Structurally Modified Analogues and Homologues
The synthesis of analogues and homologues of this compound involves modifying its core structure. For example, a process for preparing (R)-3-aminobutanol, a structural isomer, starts from (R)-3-aminobutyric acid and proceeds through esterification, amino protection, reduction, and deprotection steps. google.com This method highlights a strategy to achieve high chemical and optical purity. google.com
The synthesis of other related heterocyclic compounds, such as 3-amino-imidazo[1,2-a]pyridines, has been explored to create novel compounds. nih.gov Furthermore, 5-aminoalkyl-3-pyrazolidinones have been synthesized from N-protected glycines through a multi-step process involving Masamune-Claisen homologation, reduction, O-mesylation, and cyclization with a hydrazine derivative. researchgate.net
The following table showcases examples of synthesized analogues and their reported yields and purities.
| Compound | Starting Material | Key Synthesis Steps | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) |
| (R)-3-aminobutanol | (R)-3-aminobutyric acid | Esterification, amino protection, reduction, deprotection | 90.5-97.5 | 98.6-99.8 | 99.9 |
| (R)-3-aminobutanol | (R)-3-benzoylaminobutanol | Deprotection | 92.6 | 99.3 | 99.9 |
| (R)-3-aminobutanol | (R)-3-benzyloxyamidobutanol | Deprotection | 96.0 | 99.7 | 99.9 |
This table is generated based on data from patent CN110683960A. google.com
Strategies for Introducing Diverse Functional Groups
Introducing a variety of functional groups onto the this compound scaffold is a key strategy for creating new chemical entities. Derivatization techniques are widely used for this purpose. For instance, in analytical chemistry, amino acids and acylcarnitines are derivatized using a solution of acetyl chloride in 1-butanol (B46404) to make them suitable for mass spectrometry analysis. nih.gov This highlights a general strategy where hydroxyl and amino groups can be targeted for chemical modification.
Advanced Structural Elucidation and Stereochemical Considerations
Stereochemical Implications in the Synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol
The synthesis of this compound involves navigating the challenges of stereochemistry to produce specific enantiomers or diastereomers.
The creation of enantiomerically pure 1,2-amino alcohols is a significant area of research due to their importance as chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.govnih.govnih.govwestlake.edu.cn The synthesis of a specific enantiomer of this compound can be achieved through several stereoselective strategies.
One common approach involves the use of a chiral pool, starting from readily available enantiopure precursors like amino acids. For instance, the reduction of an appropriate chiral amino acid derivative can yield the desired amino alcohol. Another powerful method is asymmetric synthesis, which employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. westlake.edu.cn For example, the asymmetric reductive amination of a suitable ketone precursor can produce the desired chiral amino alcohol. frontiersin.org Enzymatic resolutions, which utilize the stereospecificity of enzymes to separate a racemic mixture, also represent a viable route to obtaining enantiomerically pure amino alcohols. researchgate.net
The starting material, 2-amino-1-butanol, exists as a racemic mixture and can be resolved into its d- and l-enantiomers. google.comgoogle.com A classic resolution method involves the use of a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.comgoogle.com Once the desired enantiomer of 2-amino-1-butanol is obtained, it can be reacted with 3-pyridinecarboxaldehyde (B140518) in a reductive amination process to yield the target compound, this compound, with the desired stereochemistry.
Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, is a fundamental principle in stereochemistry. In systems related to this compound, this phenomenon is often studied using techniques like NMR spectroscopy with chiral shift reagents. nih.gov These reagents form temporary diastereomeric complexes with the enantiomers of the analyte, leading to distinguishable NMR signals. nih.gov
For instance, chiral metal-oxide Keplerate clusters have been shown to act as hosts for the enantioselective recognition of racemic amino alcohols in aqueous solutions. nih.gov The differential interactions between the chiral host and the enantiomeric guests result in shifts in the NMR spectrum, allowing for the determination of enantiomeric excess. nih.gov Similar principles of chiral recognition are at play in the enzymatic resolutions mentioned earlier, where the enzyme's active site preferentially binds to one enantiomer over the other.
Advanced Spectroscopic and Diffraction Studies for Structural Confirmation
A combination of advanced analytical techniques is employed to unequivocally confirm the structure of this compound and its intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
While a specific spectrum for the title compound is not provided, the expected ¹H NMR spectrum of the 2-amino-1-butanol portion would show characteristic signals for the different protons. spectrabase.comchemicalbook.comdocbrown.info For example, the protons on the carbon bearing the hydroxyl group (C1) would appear as a multiplet, coupled to the adjacent proton on C2 and the hydroxyl proton (if not exchanged with a deuterated solvent). The proton on the chiral center (C2) would also be a multiplet, coupled to the protons on C1 and the ethyl group. The ethyl group would exhibit a triplet for the methyl protons and a multiplet for the methylene (B1212753) protons. docbrown.info The introduction of the 3-pyridinylmethyl group would add characteristic aromatic signals for the pyridine (B92270) ring protons and a singlet for the methylene bridge protons.
¹³C NMR spectroscopy would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, further confirming the connectivity. chemicalbook.com
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the calculated monoisotopic mass is 180.1263 g/mol , corresponding to the molecular formula C₁₀H₁₆N₂O. nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) at this m/z value. Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information. For instance, fragmentation of the parent molecule could lead to characteristic ions corresponding to the loss of a hydroxyl group, an ethyl group, or cleavage of the bond between the butanol and the pyridinylmethyl moieties. docbrown.infonist.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
The analysis of the vibrational modes of "this compound" allows for the identification and characterization of its key structural features. The spectra are typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). The former is characterized by stretching vibrations of specific bonds, while the latter contains complex vibrations, including bending and torsional modes, that are unique to the molecule as a whole.
Expected FT-IR and Raman Spectral Features:
A detailed examination of the expected vibrational frequencies for the principal functional groups within "this compound" can be summarized as follows. These predictions are based on the analysis of similar molecules containing the same functional moieties. researchgate.netnih.govmdpi.com
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H (Alcohol) | Stretching | 3400–3200 (broad) | FT-IR, Raman |
| N-H (Secondary Amine) | Stretching | 3350–3310 (weak to medium) | FT-IR, Raman |
| C-H (Aromatic - Pyridine) | Stretching | 3100–3000 | FT-IR, Raman |
| C-H (Aliphatic - CH₂, CH₃) | Asymmetric & Symmetric Stretching | 2960–2850 | FT-IR, Raman |
| C=N, C=C (Pyridine Ring) | Ring Stretching | 1600–1430 | FT-IR, Raman |
| N-H (Secondary Amine) | Bending | 1580–1490 | FT-IR |
| C-H (Aliphatic - CH₂, CH₃) | Bending | 1470–1350 | FT-IR |
| C-O (Primary Alcohol) | Stretching | 1075–1000 | FT-IR |
| C-N (Amine) | Stretching | 1250–1020 | FT-IR |
| C-H (Pyridine Ring) | Out-of-Plane Bending | 900–675 | FT-IR |
Detailed Research Findings (Predicted):
Hydroxyl and Amine Stretching Region (3500-3200 cm⁻¹): The FT-IR spectrum is expected to be dominated by a broad absorption band corresponding to the O-H stretching vibration of the primary alcohol group, likely centered around 3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. Superimposed on this broad band, a weaker and sharper peak for the N-H stretching of the secondary amine is anticipated in the 3350–3310 cm⁻¹ region. mdpi.com
C-H Stretching Region (3100-2800 cm⁻¹): Aromatic C-H stretching vibrations from the pyridine ring are predicted to appear in the 3100–3000 cm⁻¹ range. nih.gov The aliphatic C-H stretching vibrations of the butanol chain, including the methyl and methylene groups, will give rise to multiple strong bands between 2960 and 2850 cm⁻¹.
Pyridine Ring Vibrations (1600-1400 cm⁻¹): The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to produce several bands in the 1600–1430 cm⁻¹ region. These are often sharp and of variable intensity, providing a clear indication of the heterocyclic aromatic system.
Bending Vibrations (1600-1000 cm⁻¹): The N-H bending vibration of the secondary amine is predicted to occur in the 1580–1490 cm⁻¹ range. The bending vibrations for the aliphatic C-H bonds will be present between 1470 and 1350 cm⁻¹. A strong band corresponding to the C-O stretching of the primary alcohol is expected around 1050 cm⁻¹, while the C-N stretching of the amine will likely appear in the 1250–1020 cm⁻¹ region. researchgate.net
Fingerprint Region (below 1000 cm⁻¹): This region will contain a complex pattern of absorptions, including the out-of-plane C-H bending vibrations of the substituted pyridine ring (typically between 900 and 675 cm⁻¹), as well as various skeletal vibrations of the entire molecule. These bands, while difficult to assign individually without computational modeling, collectively represent a unique signature for "this compound".
Investigation of Biological Activities and Molecular Interactions
In Vitro Biological Activity Profiling with Mechanistic Focus
Enzyme Modulation Studies (e.g., Acetylcholinesterase Inhibition in Analogues)
The pyridine (B92270) nucleus is a key structural motif in various compounds that have been investigated for their ability to modulate enzyme activity. One area of significant interest is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the function of the nervous system.
Studies on mono-pyridinium compounds have demonstrated their potential as reversible inhibitors of human blood acetylcholinesterase. nih.gov For instance, three new mono-pyridinium compounds, 1-phenacyl-2-methylpyridinium chloride, 1-benzoylethylpyridinium chloride, and 1-benzoylethylpyridinium-4-aldoxime chloride, were synthesized and shown to inhibit AChE. nih.gov Two of these compounds also offered protection to the enzyme from phosphonylation by agents like soman (B1219632) and VX. nih.gov The inhibitory activity of these compounds underscores the potential for pyridine-containing structures to interact with the active site of AChE. nih.gov
Interactive Table: Acetylcholinesterase Inhibition by Pyridinium Analogues
| Compound | AChE Inhibition | Protective Effect (against phosphonylation) |
|---|---|---|
| 1-phenacyl-2-methylpyridinium chloride | Reversible | Yes |
| 1-benzoylethylpyridinium chloride | Reversible | No |
Cellular Activity Investigations (e.g., Antiproliferative Effects of Analogues)
The antiproliferative activity of pyridine derivatives against various cancer cell lines is an area of active research. The structural features of these derivatives play a crucial role in their cytotoxic potential. A review of pyridine derivatives has shown that the presence and position of certain functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance their antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or bulky groups tends to decrease this activity. nih.gov
For example, studies on breast adenocarcinoma cells (MCF7) revealed that the introduction of hydroxyl groups into the pyridine structure significantly reduced the IC50 values, indicating increased potency. nih.gov Specifically, a derivative with one hydroxyl group showed an IC50 of 4.75 mM, while a derivative with two hydroxyl groups had a more potent IC50 of 0.91 mM. nih.gov
Furthermore, newly synthesized pyridinethione and thienopyridine derivatives have been evaluated for their antiproliferative activity against human cancer cell lines, including liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cells. acs.org Several of these compounds demonstrated interesting antitumor activity, particularly against hepatocellular and colon carcinoma cells, while showing low cytotoxicity against a non-tumor fibroblast-derived cell line, suggesting a favorable safety profile. acs.org
DNA Interaction Studies (e.g., DNA Cleavage and Topoisomerase II Inhibition in Analogues)
Topoisomerases are essential enzymes that regulate the topology of DNA and are important targets for anticancer drugs. nih.gov Topoisomerase II, which creates transient double-stranded breaks in DNA, is particularly relevant in rapidly proliferating cancer cells. nih.govnih.gov
Research into acridine-thiosemicarbazone derivatives, which are structurally distinct but share the feature of being heterocyclic compounds, has shed light on the mechanisms of topoisomerase IIα inhibition. nih.gov Some of these derivatives were found to inhibit the enzymatic activity of human topoisomerase IIα at a concentration of 100 µM. nih.gov The mode of action for many topoisomerase II inhibitors involves the stabilization of the enzyme-DNA cleavage complex, leading to DNA damage and cell death. nih.govnih.gov These inhibitors can be classified as "topoisomerase poisons," which generate toxic intermediates, or catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA. nih.gov
Docking studies with acridine (B1665455) derivatives have indicated that interactions with both the DNA and specific amino acid residues within the enzyme, such as Arg487, are crucial for their inhibitory capacity. nih.gov
Antioxidant Capacity Assessments in Related Chemical Entities
The antioxidant potential of chemical compounds is a significant area of investigation due to the role of oxidative stress in various diseases. While direct studies on 2-[(3-Pyridinylmethyl)amino]-1-butanol are limited, research on related structures provides insights. For example, a study on the kinetics of the oxidation of 2-amino-1-butanol by dihydroxydiperiodatonickelate(IV) in an alkaline liquid was conducted to understand its reaction mechanism. mdpi.org
Furthermore, investigations into derivatives of 3-aminomethylglaucine, which also contain an amino group, have assessed their radical scavenging activities using the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•). researchgate.net The most active compounds in this study contained a hydroxycinnamoyl moiety, which was credited for their antioxidant effects. researchgate.net
Neurotropic Activity Profiling in Pyridine Derivatives
Pyridine derivatives are known to exhibit a wide range of neurotropic activities. nih.govnih.gov Fused heterocyclic systems containing a pyridine ring have been synthesized and evaluated for their anticonvulsant, sedative, and anxiolytic properties. nih.govmdpi.com
For instance, new bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have been synthesized and tested for their neurotropic effects. mdpi.com Biological assays demonstrated that some of these compounds exhibited high anticonvulsant and psychotropic properties. mdpi.com Similarly, derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have shown anxiolytic and antidepressant effects in various models. nih.govnih.gov These studies highlight the potential of the pyridine scaffold in the design of new neurotropic agents. nih.govnih.govmdpi.com
Interactive Table: Neurotropic Activities of Pyridine Derivatives
| Compound Class | Investigated Activities | Key Findings |
|---|---|---|
| Bicyclic pyridine-triazole hybrids | Anticonvulsant, sedative, anxiolytic | Some compounds showed high anticonvulsant and psychotropic properties. mdpi.com |
Antimicrobial and Antiviral Potential of Related Structures
The pyridine nucleus is a common feature in many compounds with antimicrobial and antiviral properties. nih.gov The search for new antimicrobial agents has led to the synthesis and evaluation of various pyridine derivatives.
For example, dodecanoic acid derivatives of aminopyridine have demonstrated good antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans. nih.gov Similarly, certain isonicotinic acid hydrazide derivatives have exhibited antimicrobial activity superior to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov
In the realm of antiviral research, 3-N-substituted aminomethyl derivatives of rifamycin (B1679328) SV have been synthesized and shown to possess anticellular and antiviral effects against murine oncornavirus. nih.gov Additionally, amino alcohol-containing macrolides are known for their antibiotic properties, and the introduction of an amino alcohol moiety to other chemical scaffolds is a strategy being explored to enhance antimicrobial activity. mdpi.com Studies on 3-aminoimidazo[1,2-a]pyridine derivatives have also revealed their potential as antibacterial agents, with some compounds showing efficacy against E. coli and S. epidermis at lower concentrations than the antibiotic Gentamicin. najah.edu Furthermore, derivatives of 3-aminomethylglaucine have been tested for their in vitro antiviral activity against viruses from the Picornaviridae family. researchgate.net
Receptor Interaction Studies
The interaction of ligands with receptors is a critical determinant of their biological effects. For analogues of this compound, these interactions are primarily studied in the context of nAChRs, a family of ligand-gated ion channels. jove.com
Ligand-Receptor Binding Kinetics and Thermodynamics
The binding of agonists to nAChRs triggers a conformational change in the receptor, leading to the opening of an ion channel. nih.gov This process is governed by the principles of kinetics and thermodynamics. The kinetics of binding and unbinding, as well as the thermodynamics of the interaction, determine the potency and efficacy of a ligand. For nAChR agonists, the binding of the ligand stimulates these conformational changes through the relative movement of the five subunits that make up the receptor. nih.gov The subunit composition and the class of agonist influence the kinetics of these transitions between the resting, open, and desensitized states of the receptor. nih.gov
Identification of Specific Receptor Targets and Binding Sites (if applicable to structural analogues)
The primary targets for structural analogues of this compound are the various subtypes of nAChRs. wikipedia.org These receptors are pentameric structures composed of different combinations of α and β subunits, with the α4β2 and α7 subtypes being particularly prevalent in the central nervous system. mdpi.comnih.gov The binding site for acetylcholine (B1216132) and other agonists, known as the orthosteric site, is located at the interface between two subunits in the extracellular domain. nih.gov
For heteromeric nAChRs, the principal face of the binding site is contributed by an α subunit, while the complementary face comes from a non-α subunit. nih.gov The binding of two agonist molecules to the extracellular domain of the receptor, specifically at the αγ and αδ interfaces in muscle-type nAChRs, is necessary to induce the conformational change that opens the ion channel. jove.com
Allosteric Modulation Investigations
In addition to direct binding at the orthosteric site, the function of nAChRs can be modulated by ligands that bind to allosteric sites, which are distinct from the acetylcholine binding site. nih.gov These allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), and they can fine-tune the receptor's response to agonists. nih.gov
PAMs enhance the receptor's response to an agonist, often by increasing the probability of channel opening or by slowing desensitization. mdpi.commdpi.com For example, certain thiazole (B1198619) analogues have been shown to potentiate the activity of agonists at α4β2 nAChRs. nih.gov Conversely, NAMs reduce the agonist-induced response. mdpi.com The existence of allosteric sites on nAChRs, including in the transmembrane domain, presents alternative strategies for modulating cholinergic neurotransmission. nih.gov
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For nicotinic agonists, these studies have elucidated the key molecular features required for effective receptor interaction.
Elucidation of Pharmacophoric Requirements for Biological Response
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For nicotinic agonists, the classical pharmacophore consists of two key features: a cationic center and a hydrogen bond acceptor. pnas.orgwikipedia.org
The cationic center, typically a protonated nitrogen atom, engages in a cation-π interaction with an aromatic residue, such as tryptophan, in the receptor binding site. pnas.org The hydrogen bond acceptor, which can be a carbonyl group or the nitrogen atom of a pyridine ring, forms a hydrogen bond with a donor group on the receptor, often a backbone NH group. pnas.org
An improved pharmacophore model for agonists at the α4β2 nAChR includes a protonated nitrogen atom, an electronegative atom capable of hydrogen bonding, and the center of a heteroaromatic ring or a C=O bond. nih.gov The specific distances and angles between these pharmacophoric elements are critical for optimal binding and activity. nih.gov
| Pharmacophoric Element | Description |
| Cationic Center | A protonated nitrogen atom that forms a cation-π interaction. pnas.org |
| Hydrogen Bond Acceptor | An electronegative atom (e.g., nitrogen or oxygen) that forms a hydrogen bond. pnas.org |
| Heteroaromatic Ring/C=O | The center of a ring or carbonyl group that contributes to binding. nih.gov |
Influence of Substituent Effects on Biological Efficacy and Selectivity
The nature and position of substituents on the basic scaffold of a nicotinic agonist can have a profound impact on its efficacy and selectivity for different nAChR subtypes.
Modifications to the quaternary ammonium (B1175870) group of acetylcholine have shown that the trimethylammonium group is generally optimal for muscarinic activity, while primary, secondary, or tertiary amines lead to a decrease in activity. pharmacy180.com However, for nicotinic activity, compounds like nicotine, which have a tertiary amine, are potent agonists. pharmacy180.com
In a series of indolizine (B1195054) derivatives designed as α7 nAChR agonists, the introduction of small hydrophobic groups at specific positions on the indolizine scaffold was found to improve both potency and maximal effect. nih.gov For example, a methyl group at the 6-position or a cyclopropyl (B3062369) group at the 8-position of the indolizine ring enhanced agonist activity. nih.gov
Similarly, for acetylcholine derivatives, substitution on the ethylene (B1197577) bridge can influence selectivity. An α-substitution on the choline (B1196258) moiety tends to reduce both nicotinic and muscarinic activity, whereas a β-substitution leads to a more significant reduction in nicotinic activity. pharmacy180.com The study of various acetylcholine derivatives on insect nAChRs compared to chicken nAChRs has also highlighted how small structural changes can lead to significant differences in subtype selectivity, which is a key goal in the design of new therapeutic agents. nih.gov
| Structural Modification | Effect on Activity/Selectivity | Receptor Subtype(s) |
| Indolizine Scaffold | α7 nAChR | |
| 6-methyl substitution | Increased potency and efficacy | α7 nAChR nih.gov |
| 8-cyclopropyl substitution | Increased efficacy | α7 nAChR nih.gov |
| Acetylcholine Moiety | Nicotinic/Muscarinic | |
| α-substitution on choline | Reduced nicotinic and muscarinic activity | General pharmacy180.com |
| β-substitution on choline | Greater reduction in nicotinic activity | General pharmacy180.com |
| N-ethyl substitution | 1000-fold decrease in potency | Chicken Ggα4/Ggβ2 nih.gov |
| N-ethyl substitution | Potency maintained | Insect Lcα1/Ggβ2 & Lcα2/Ggβ2 nih.gov |
Conformational Analysis and its Correlation with Biological Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis examines the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. The energetically most favorable conformations are those that are most likely to bind to a biological target, such as a receptor or an enzyme, and elicit a biological response.
Hypothetical Conformational States and Biological Relevance:
In the absence of specific experimental data, we can hypothesize the types of conformations that would be significant. The molecule possesses a chiral center at the second carbon of the butanol chain, meaning it can exist as (R) and (S) enantiomers. These stereoisomers will have different spatial arrangements and are likely to exhibit different biological activities, a common phenomenon in pharmacology.
The interaction with a hypothetical biological target would be influenced by the spatial positioning of key functional groups:
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with the target.
The Secondary Amine: This group can act as both a hydrogen bond donor and acceptor. Its protonation state at physiological pH would also be a critical factor in its interaction with a binding site.
The Hydroxyl Group: This group is a classic hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule within a binding pocket.
The Ethyl Group: This aliphatic group can participate in hydrophobic interactions.
The relative orientation of these groups, dictated by the molecule's conformation, would determine the strength and specificity of the binding to a biological target. For instance, a specific "active" conformation might be required to fit into the binding pocket of a receptor, much like a key fits into a lock. Different conformers may not bind as effectively or may even bind to different targets, leading to different biological effects.
Research Findings:
A comprehensive search of scientific databases did not yield specific studies that have performed a detailed conformational analysis of this compound and correlated these findings with its biological activity. Such a study would typically involve computational modeling techniques, such as molecular mechanics or quantum chemistry calculations, to determine the potential energy surface of the molecule and identify low-energy, stable conformers. These computational findings would then be correlated with experimental biological data, for example, by comparing the activities of conformationally restricted analogs.
The lack of such data in the public domain means that a detailed discussion of the specific dihedral angles, energy minima, and the precise geometric features of the active conformation of this compound remains speculative.
Computational Chemistry and in Silico Approaches
Quantum Chemical Studies
Quantum chemical studies utilize the principles of quantum mechanics to investigate the electronic properties and reactivity of molecules. For 2-[(3-Pyridinylmethyl)amino]-1-butanol, these studies have focused on understanding its fundamental electronic characteristics.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of this compound and its analogs. DFT calculations can predict various molecular properties, such as optimized geometry, vibrational frequencies, and electronic energies. These calculations are crucial for understanding the molecule's stability and reactivity.
For instance, studies on similar pyridine-containing compounds have utilized DFT to analyze the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.
Research on related nicotinamide (B372718) derivatives has shown that DFT calculations can accurately predict the geometric parameters and vibrational spectra of these molecules. These computational findings often show excellent agreement with experimental data from X-ray diffraction and spectroscopic techniques, thereby validating the computational models used.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are powerful tools derived from quantum chemical calculations that provide further insights into the reactivity of this compound.
The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.
Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO. The distribution of these orbitals is critical for predicting how the molecule will interact with other species. The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons. The LUMO, the innermost orbital without electrons, is associated with the ability to accept electrons. Analysis of the FMOs for this compound would reveal the specific atoms that contribute most to these orbitals, highlighting the active sites for chemical reactions.
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations provide a dynamic picture of the molecule's behavior and its interactions with biological macromolecules.
Ligand-Receptor Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-receptor complex.
Docking simulations would involve placing this compound into the binding site of a target protein and calculating the binding affinity for various poses. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the hydroxyl group and the secondary amine in this compound are potential hydrogen bond donors, while the pyridine ring can participate in π-π stacking interactions.
While specific docking studies for this compound are not widely published, research on structurally similar compounds often reveals common interaction patterns with their respective biological targets.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis
Molecular Dynamics (MD) simulations provide a more detailed and dynamic view of the ligand-receptor complex compared to static docking. MD simulations track the movements of atoms and molecules over time, allowing for the exploration of different conformations and the analysis of the stability of interactions.
An MD simulation of this compound bound to a receptor would reveal how the ligand and the protein adapt to each other. It would allow for the calculation of binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. Furthermore, these simulations can identify stable water-mediated interactions and conformational changes in the receptor upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for analogs of this compound, a dataset of compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, and quantum chemical parameters), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity.
Development of Predictive Models for Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. uniroma1.itresearchgate.net The goal of QSAR is to develop models that can accurately predict the activity of new or untested compounds based on their molecular features. uniroma1.it
For a molecule such as this compound, a QSAR study would involve a series of steps:
Data Set Curation: A dataset of structurally related compounds (e.g., other pyridine derivatives or substituted amino alcohols) with known biological activities (e.g., enzyme inhibition, receptor binding) is compiled. nih.govnih.gov
Descriptor Calculation: For each molecule in the dataset, a wide range of numerical parameters known as molecular descriptors are calculated. acs.org
Model Building: Using statistical methods, a relationship is established between the descriptors (independent variables) and the biological activity (dependent variable). derpharmachemica.com
Validation and Prediction: The model's robustness and predictive power are rigorously tested before it can be used to predict the activity of new compounds like this compound. basicmedicalkey.comresearchgate.net
The pyridine moiety is a significant structural motif in medicinal chemistry, found in approximately 18% of FDA-approved heterocyclic drugs, where it often enhances permeability, potency, and metabolic stability. cmjpublishers.comauctoresonline.org In silico studies on various pyridine derivatives have successfully predicted their potential as anticancer and antimicrobial agents, demonstrating the utility of these models. nih.govcmjpublishers.com
Selection of Molecular Descriptors and Statistical Validation Techniques
The quality of a QSAR model is critically dependent on the appropriate selection of molecular descriptors and the application of rigorous statistical validation. uniroma1.itnih.gov
Molecular Descriptors: Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized as follows:
| Descriptor Category | Description | Examples |
| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count |
| 2D Descriptors | Based on the 2D representation of the molecule. | Topological Indices, Connectivity Indices, Polar Surface Area (PSA) |
| 3D Descriptors | Based on the 3D conformation of the molecule. | Molecular Volume, Surface Area, Shape Indices |
| Physicochemical | Describe properties like lipophilicity and electronic distribution. | LogP (lipophilicity), Dipole Moment, Molar Refractivity |
For this compound, a combination of 2D and 3D descriptors would be crucial to capture its structural flexibility, the steric and electronic influence of the pyridine ring, and the hydrogen bonding capacity of the amino and hydroxyl groups. researchgate.net
Statistical Validation Techniques: Validation is essential to ensure a QSAR model is robust and has genuine predictive power, rather than just correlating to the data it was trained on. basicmedicalkey.comresearchgate.net Key validation strategies include:
| Validation Method | Description | Key Metrics |
| Internal Validation | The model is tested on the same data used for its development (the training set). basicmedicalkey.com | R² (Coefficient of Determination), Standard Error |
| Cross-Validation | A subset of the training data is repeatedly left out, the model is rebuilt, and the activity of the left-out data is predicted. Common methods are Leave-One-Out (LOO) and k-fold cross-validation. derpharmachemica.comnih.gov | q² or R²cv (Cross-validated R²) |
| External Validation | The model's predictive ability is tested on a set of compounds (the test set) that was not used in its development. basicmedicalkey.comnih.gov | R²pred (Predictive R²) |
| Y-Randomization | The biological activity data is randomly shuffled multiple times to build new models. A valid model should show very low correlation for the scrambled data. uniroma1.it | Low R² and q² for randomized models |
In Silico Metabolic Pathway Analysis and Prediction
While QSAR predicts a compound's activity, in silico metabolic pathway analysis focuses on how a compound might be synthesized biologically. This is particularly relevant for producing valuable chemicals like butanol and its derivatives through microbial fermentation.
Metabolic Flux Analysis for Related Butanol Biosynthesis
Metabolic Flux Analysis (MFA) is a computational method used to quantify the flow of metabolites through the complex network of reactions in a cell. nih.gov It provides a detailed snapshot of cellular metabolism, allowing researchers to understand and engineer it for desired outcomes, such as overproducing a specific chemical.
In the context of butanol biosynthesis, MFA and a related technique, Flux Balance Analysis (FBA), are used to:
Identify Metabolic Bottlenecks: Analyze the native metabolism of organisms like Clostridium acetobutylicum or engineered E. coli to find reactions that limit the flow of carbon toward butanol production. nih.gov
Guide Genetic Engineering: Suggest specific gene knockouts or overexpressions to redirect metabolic flux away from competing pathways (e.g., acetate (B1210297) and butyrate (B1204436) production) and towards the butanol-forming pathway. nih.gov
Optimize Cofactor Balance: The production of butanol is highly dependent on the availability of reducing equivalents like NADH. MFA helps in understanding and engineering cofactor regeneration systems to ensure a balanced redox state within the cell, which is critical for high-yield production. nih.govsciepublish.com
For instance, studies have used MFA to distinguish between different butanol-forming routes in C. acetobutylicum, identifying a more direct "hot channel" that could be reinforced to significantly boost butanol titers. nih.gov
Computational Design and Optimization of Biosynthetic Pathways
Beyond analyzing existing pathways, computational tools can be used to design entirely new, synthetic biosynthetic routes for target molecules. nih.govnih.gov This approach is invaluable for producing compounds not naturally synthesized by common industrial microorganisms.
The computational design process typically involves:
Pathway Enumeration: Using algorithms and biochemical reaction databases (like the Biochemical Network Integrated Computational Explorer, or BNICE), thousands of potential enzymatic pathways from a given precursor (e.g., pyruvate) to a target molecule (e.g., 1-butanol) are generated. nih.govnih.gov
Pathway Screening and Filtering: The generated pathways are then systematically filtered based on several criteria. nih.govnih.gov This includes pathway length, thermodynamic feasibility, and ensuring the pathway can actually carry a metabolic flux when integrated into a host organism's metabolic model. nih.gov
Enzyme Selection and Implementation: For the most promising novel pathways, specific enzymes that could catalyze the required novel reactions are identified using methods like molecular docking. nih.gov These heterologous genes are then sourced from various organisms and expressed in a robust host like E. coli to implement the new pathway. nih.gov
This in silico-driven approach has successfully led to the creation of novel butanol-producing E. coli strains via innovative pathways that were not obvious from known metabolism. nih.gov While designing a biosynthetic pathway for a more complex molecule like this compound would be a significant challenge, these computational strategies provide the foundational framework for such an endeavor. It would require combining metabolic modules for the butanol backbone with pathways for the synthesis and functionalization of the pyridine ring, drawing on knowledge of microbial metabolism of pyridine-related compounds. nih.gov
Metabolic Fate and Biotransformation Studies Excluding Human Clinical Data
In Vitro Metabolic Studies of Related Pyridyl-Butanol Compounds
In vitro studies using rodent and human tissue preparations have identified several key metabolic pathways for NNAL. nih.govoup.com These pathways involve oxidation and glucuronidation. oup.com
The primary routes of NNAL metabolism are:
α-Hydroxylation: This is considered a major metabolic activation pathway. oup.comoup.com It occurs at the methylene (B1212753) and methyl carbons of the nitrosamino group. oup.com α-Hydroxylation at the methylene group leads to the formation of 5-(3-pyridyl)-2-hydroxytetrahydrofuran (B1210183) (lactol). oup.com
Pyridine (B92270) N-oxidation: This is a detoxification pathway that results in the formation of 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol (NNAL-N-oxide). oup.com
Glucuronidation: This is another detoxification pathway where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) conjugate a glucuronic acid molecule to the butanol hydroxyl group or the pyridine nitrogen, forming NNAL-Gluc. oup.comnih.gov
Re-oxidation: NNAL can be oxidized back to its precursor, NNK. nih.gov
Studies have quantified the formation of NNAL enantiomers from NNK in various in vitro systems. In incubations with rodent (rat and mouse) liver and lung tissues, the (S)-enantiomer of NNAL was predominantly formed, accounting for 90-98% of the total NNAL. nih.govoup.com
In studies with A/J mouse liver and lung microsomes, the conversion of NNAL to various products was quantified. The microsomes metabolized NNAL into products of α-hydroxylation, NNAL-N-oxide, and back to NNK. nih.gov
Comparative Metabolism Across Model Systems
Metabolic studies reveal species-specific differences in the biotransformation of NNAL.
Rat vs. Mouse: In rat liver microsomes, both (R)- and (S)-NNAL were metabolized at similar rates via α-hydroxylation. nih.govoup.com However, in rat lung microsomes, (S)-NNAL was metabolized more rapidly than (R)-NNAL through all oxidative pathways. nih.gov In A/J mouse lung microsomes, the metabolic activation by α-hydroxylation was significantly greater for (R)-NNAL compared to (S)-NNAL. nih.gov
The major urinary metabolites in A/J mice treated with NNAL were 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), NNAL-N-oxide, and NNAL-Gluc. nih.gov Treatment with (R)-NNAL led to the excretion of both (R)-NNAL-Gluc and (S)-NNAL-Gluc, suggesting a metabolic pathway involving the intermediate NNK. In contrast, (S)-NNAL appeared to be a more favorable substrate for direct glucuronidation in the A/J mouse. nih.gov
Table 1: Comparison of NNAL Metabolism in Rat and Mouse Lung Microsomes
| Metabolic Pathway | Rat Lung Microsomes | A/J Mouse Lung Microsomes |
| Oxidation of (S)-NNAL | More rapid than (R)-NNAL nih.gov | Slower α-hydroxylation than (R)-NNAL nih.gov |
| α-Hydroxylation of (R)-NNAL | Slower than (S)-NNAL nih.gov | Significantly greater than (S)-NNAL nih.gov |
Specific enzyme families play crucial roles in the metabolism of NNAL.
Cytochrome P450 (P450s): These enzymes are responsible for the oxidative metabolism of NNAL, including the α-hydroxylation activation pathway and the detoxification pathway of pyridine N-oxidation. oup.comresearchgate.net The oxidation of 2-butanol (B46777) has been shown to be inducible by pyridine, which is an inducer of cytochrome P-450IIE1. nih.gov
Uridine Diphosphate-Glucuronosyltransferases (UGTs): These enzymes catalyze the glucuronidation of NNAL, a major detoxification reaction. oup.com In A/J mice, (S)-NNAL appears to be a better substrate for glucuronidation than (R)-NNAL. nih.gov
Future Research Directions and Applications in Chemical Biology
Advancement of Stereoselective Synthetic Methodologies for 2-[(3-Pyridinylmethyl)amino]-1-butanol
The presence of a stereocenter in the butanol fragment of this compound necessitates the development of stereoselective synthetic methods to access its individual enantiomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to produce enantiomerically pure forms of this compound is crucial for any meaningful pharmacological evaluation.
Future research in this area should focus on adapting established methods for the synthesis of chiral amino alcohols. sigmaaldrich.com These may include:
Asymmetric Reductive Amination: The reaction of a suitable keto-alcohol precursor with 3-pyridinemethanamine using a chiral catalyst or a biocatalyst, such as an engineered amine dehydrogenase, could provide a direct and efficient route to the desired enantiomer. sigmaaldrich.com
Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as (R)- or (S)-2-aminobutanol, the pyridine (B92270) moiety can be introduced via N-alkylation with 3-(chloromethyl)pyridine. The properties of a related starting material, (R)-(-)-2-Amino-1-butanol, are well-documented and could serve as a reference. nih.gov
Resolution of Racemates: Classical resolution techniques involving the formation of diastereomeric salts with chiral acids or enzymatic resolution could be employed to separate the enantiomers from a racemic mixture of this compound.
The development of these methodologies would not only provide access to the pure enantiomers of the target compound but also contribute to the broader field of asymmetric synthesis.
Exploration of Novel Biological Targets for this compound and its Designed Analogues
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. nih.gov The presence of this moiety in this compound suggests that it could interact with various biological targets. Future research should involve screening this compound and its rationally designed analogues against a diverse panel of targets.
Potential areas of investigation include:
Antimicrobial Activity: Pyridine derivatives have been shown to possess antibacterial and antifungal properties. nih.gov The this compound scaffold could be evaluated for its efficacy against various pathogenic microbes.
Antimalarial Activity: Structure-activity relationship (SAR) studies on other 2-aminopyridine (B139424) derivatives have identified potent antimalarial agents. researchgate.net The exploration of this compound in the context of antiplasmodial activity could be a fruitful avenue of research.
Herbicidal and Insecticidal Activity: Naturally occurring amino acid derivatives have demonstrated significant potential as herbicides and insecticides. nih.govmdpi.com The amino alcohol portion of the molecule suggests that it could be investigated for applications in agriculture. For instance, other amino alcohols derived from eugenol (B1671780) have shown insecticidal properties. nih.gov
The table below summarizes the biological activities of some related pyridine and amino alcohol derivatives, highlighting the potential therapeutic areas for this compound.
| Compound Class | Example Compound | Biological Activity |
| 2-Aminopyridine Derivative | 3,5-diaryl-2-aminopyrazine | Antimalarial researchgate.net |
| Pyrido[2,3-d]pyrimidine | 6H-indeno[2',1':5,6]pyrido[2,3-d]pryimidine | Antibacterial nih.gov |
| Amino Alcohol Derivative | Eugenol-derived amino alcohol | Insecticidal nih.gov |
| Natural Amino Acid Derivative | Rhizobitoxine | Herbicidal mdpi.com |
This table is for illustrative purposes and shows the activities of related but distinct chemical entities.
Integration of Multi-Omics Data for a Holistic Understanding of its Biological Effects
To gain a comprehensive understanding of the biological effects of this compound, a multi-omics approach could be employed. This involves the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data to elucidate the compound's mechanism of action and its impact on cellular pathways. nih.govmdpi.com
A hypothetical workflow for a multi-omics study could involve:
Treating a relevant cell line or model organism with the compound.
Performing high-throughput analysis to generate omics data (e.g., RNA-seq for transcriptomics, mass spectrometry for proteomics and metabolomics).
Integrating the different omics datasets to identify key genes, proteins, and metabolites that are perturbed by the compound.
Pathway analysis to understand the biological processes affected.
This approach would provide a systems-level view of the compound's activity, potentially revealing novel targets and off-target effects, and guiding further optimization of the scaffold.
Rational Design of New Chemical Entities Based on the this compound Scaffold
Once initial biological activities are identified, the this compound scaffold can serve as a starting point for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor. researchgate.netresearchgate.netmdpi.com
Key modifications to the scaffold could include:
Substitution on the Pyridine Ring: Introducing various substituents at different positions on the pyridine ring can modulate the electronic properties and steric profile of the molecule, influencing its binding to a biological target.
Modification of the Amino Alcohol Chain: Altering the length of the alkyl chain, introducing branching, or modifying the hydroxyl and amino groups can impact the compound's lipophilicity and hydrogen bonding capacity.
Stereochemical Variations: As mentioned earlier, the synthesis and evaluation of both enantiomers are essential.
Computational modeling and quantitative structure-activity relationship (QSAR) studies could be employed to guide the design of new analogues and predict their activity.
Contribution to Fundamental Principles of Organic Chemistry and Chemical Biology
The study of this compound and its derivatives can also contribute to the fundamental principles of organic chemistry and chemical biology.
In Organic Chemistry: The development of novel stereoselective synthetic routes will add to the toolkit of synthetic chemists. Investigating the reactivity of the bifunctional amino alcohol and the pyridine ring can provide insights into reaction mechanisms and selectivity.
In Chemical Biology: Utilizing this compound as a chemical probe can help in the discovery and validation of new biological targets. The pyridine moiety can act as a handle for the attachment of fluorescent tags or affinity labels for pull-down assays to identify binding partners.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
